Cas no 484681-60-9 (N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide)
N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
- Oprea1_190634
- N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
- AKOS001950322
- 484681-60-9
- N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- F2223-0250
-
- Inchi: 1S/C20H21N3O2S/c1-23-18(16-8-10-17(25-2)11-9-16)13-22-20(23)26-14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24)
- InChI Key: JEJNPLLQMZAFQN-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1)(=O)CSC1N(C)C(C2=CC=C(OC)C=C2)=CN=1
Computed Properties
- Exact Mass: 367.13544809g/mol
- Monoisotopic Mass: 367.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 81.4Ų
N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2223-0250-2μmol |
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
484681-60-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2223-0250-1mg |
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
484681-60-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2223-0250-2mg |
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide |
484681-60-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide Related Literature
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
N-Benzyloxycarbonyl-2-[5-(4-Methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide: A Comprehensive Overview
The compound with CAS No. 484681-60-9, known as N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.
N-benzyl group in the molecule contributes to its stability and solubility properties, making it suitable for various chemical reactions. The 4-methoxyphenyl substituent adds electronic complexity, enhancing the molecule's reactivity and selectivity in biological systems. Recent studies have highlighted the role of imidazole rings in modulating the pharmacokinetic profiles of drugs, further underscoring the importance of this compound in medicinal chemistry.
The synthesis of N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide involves a multi-step process, including nucleophilic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's reliability for downstream applications. The use of sulfanyl groups in this molecule has been shown to improve its bioavailability, making it a valuable asset in drug delivery systems.
Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound. These studies reveal that the acetamide group plays a crucial role in hydrogen bonding interactions, which are essential for its bioactivity. Furthermore, the benzene ring structure contributes to π-π stacking interactions, enhancing the molecule's ability to interact with biological targets.
In terms of pharmacological applications, N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide has shown promise as a potential anticancer agent. Preclinical studies indicate that it exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted therapy. Additionally, its ability to modulate key signaling pathways makes it a candidate for treating inflammatory diseases.
The integration of green chemistry principles into the synthesis of this compound has also been explored. Researchers have developed environmentally friendly methods to synthesize N-benzyl derivatives, reducing waste and improving sustainability. These efforts align with global initiatives to promote eco-friendly chemical practices.
Moreover, the structural versatility of this compound allows for further modifications to enhance its therapeutic potential. For instance, substituting the methoxy group with other electron-donating or withdrawing groups could fine-tune its pharmacodynamic properties. Such modifications are currently being investigated in academic and industrial settings.
In conclusion, N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide represents a significant advancement in organic synthesis and drug discovery. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in addressing unmet medical needs. As research continues to unravel its full potential, this compound is poised to make a substantial impact across multiple disciplines.
484681-60-9 (N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)